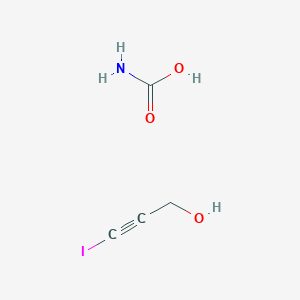
Carbamic acid--3-iodoprop-2-yn-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a carbamic acid moiety in which the nitrogen is substituted by a butyl group, and the hydrogen of the carboxy group is replaced by a 1-iodoprop-2-yn-3-yl group . It is widely used as a preservative and antifungal agent in various industries, including paints, coatings, wood preservatives, personal care, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid;3-iodoprop-2-yn-1-ol typically involves the reaction of 3-iodoprop-2-yn-1-ol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester . The process involves the following steps:
Preparation of 3-iodoprop-2-yn-1-ol: This intermediate is synthesized by the iodination of propargyl alcohol.
Reaction with Butyl Isocyanate: The 3-iodoprop-2-yn-1-ol is then reacted with butyl isocyanate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of carbamic acid;3-iodoprop-2-yn-1-ol is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid;3-iodoprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Carbamic acid;3-iodoprop-2-yn-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its antifungal and antimicrobial properties, making it useful in developing new biocides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is widely used as a preservative in paints, coatings, wood preservatives, personal care products, and cosmetics
Mechanism of Action
The mechanism of action of carbamic acid;3-iodoprop-2-yn-1-ol involves its interaction with fungal and microbial cells. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets specific enzymes and proteins within the cells, inhibiting their function and preventing the growth and proliferation of the microorganisms .
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: A closely related compound with similar antifungal properties.
Methylcarbamate: Another carbamate ester with different substituents but similar chemical behavior.
Ethylcarbamate: Similar in structure but with an ethyl group instead of a butyl group
Uniqueness
Carbamic acid;3-iodoprop-2-yn-1-ol is unique due to its specific substitution pattern, which imparts distinct antifungal and antimicrobial properties. Its iodine atom and acetylenic group contribute to its reactivity and effectiveness as a biocide .
Properties
CAS No. |
129348-50-1 |
|---|---|
Molecular Formula |
C4H6INO3 |
Molecular Weight |
243.00 g/mol |
IUPAC Name |
carbamic acid;3-iodoprop-2-yn-1-ol |
InChI |
InChI=1S/C3H3IO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,3H2;2H2,(H,3,4) |
InChI Key |
XVUKNNPHSUEIBV-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CI)O.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


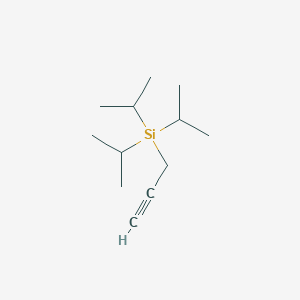
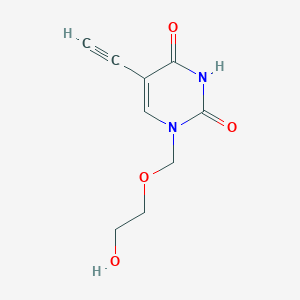
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
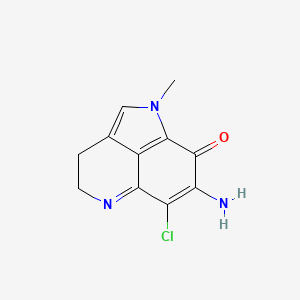
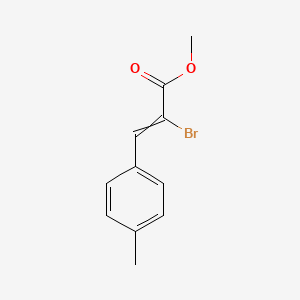

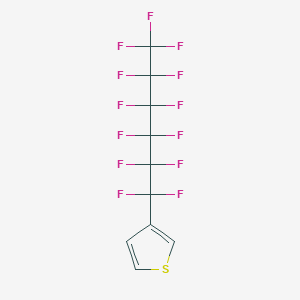
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)

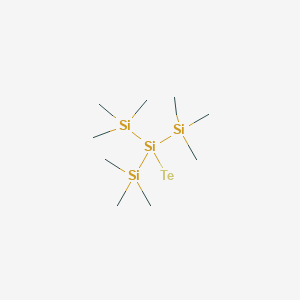


![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)

